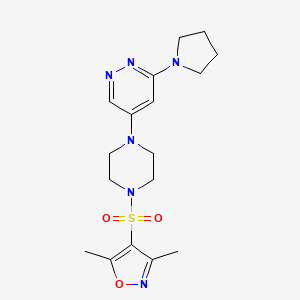

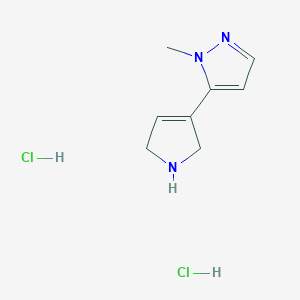

3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including isoxazole, pyridazin, and piperazine rings. Isoxazole is a five-membered ring with two heteroatoms (one nitrogen and one oxygen), while pyridazine is a six-membered ring with two nitrogen atoms. Piperazine is a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridazine ring might be formed through a condensation reaction . The piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring is known to participate in reactions with carboxylic acids and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make it a base .科学的研究の応用

Synthesis and Mechanistic Implications

- Synthetic Applications : The chemical structure of interest is related to compounds used in synthetic chemistry. For instance, Kascheres et al. (1991) explored the reaction of 1-azirines with hydrazine, demonstrating the formation of hexahydropyrrolo[3,2-c]pyrazol-5-ones, involving C=N bond cleavage and the formation of unstable intermediates (Kascheres et al., 1991).

Biological Activities and Medicinal Chemistry

- Antimicrobial Activity : Zaki et al. (2016) discussed the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, which exhibit significant antimicrobial activities. This illustrates the potential biological applications of compounds related to the one of interest (Zaki et al., 2016).

- Antiproliferative Effects Against Cancer Cell Lines : A study by Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, showing significant antiproliferative effects against human cancer cell lines, demonstrating the relevance of similar compounds in cancer research (Mallesha et al., 2012).

Synthetic Routes and Molecular Structures

- Novel Synthetic Routes : Gaby et al. (2003) detailed the synthesis of several novel compounds including pyridazine derivatives, which share structural similarities with the compound of interest, highlighting the diverse synthetic possibilities (Gaby et al., 2003).

- Molecular Structure Investigations : Shawish et al. (2021) investigated the molecular structures of s-triazine derivatives, which incorporate pyrazole, piperidine, and aniline moieties. These studies are crucial for understanding the structural characteristics of related compounds (Shawish et al., 2021).

作用機序

Target of Action

The primary target of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, αvβ6 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a protein that regulates many aspects of cellular function, including cell growth and differentiation .

Mode of Action

This compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This binding can inhibit the activation of TGF-β, thereby influencing various cellular functions regulated by this protein .

Biochemical Pathways

The interaction of this compound with αvβ6 integrin affects the TGF-β signaling pathway . This pathway plays a key role in many cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions. By inhibiting the activation of TGF-β, this compound can influence these processes .

Pharmacokinetics

The pharmacokinetic properties of this compound are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibition of TGF-β activation . This can influence a variety of cellular functions, potentially leading to effects such as the inhibition of cell growth and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Additionally, the presence of other molecules that bind to αvβ6 integrin could potentially affect the compound’s ability to interact with its target .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structural features of the compound, including the presence of functional groups and the spatial orientation of substituents .

Cellular Effects

Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole at different dosages in animal models have not been reported. Studies on related compounds have shown that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

特性

IUPAC Name |

3,5-dimethyl-4-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3S/c1-13-17(14(2)26-20-13)27(24,25)23-9-7-21(8-10-23)15-11-16(19-18-12-15)22-5-3-4-6-22/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZDJUOHIHFDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2537767.png)

![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)

![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)

![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)

![5-Fluoro-4-methyl-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2537779.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537786.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)